What is the CAS number and molecular weight of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate?
What is the CAS number and molecular weight of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate?
Strategic Integration of tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a critical strategy for optimizing drug candidates. At the forefront of this structural evolution is tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate , a highly versatile spirocyclic building block.
For quick reference, the fundamental identifiers for this compound are:
As a Senior Application Scientist, I approach the integration of this specific spiro[5.5] scaffold not merely as a synthetic exercise, but as a strategic maneuver to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this compound.
Physicochemical and Structural Profiling
To effectively utilize a building block in structure-based drug design (SBDD), one must first understand its baseline quantitative metrics. The table below summarizes the core physicochemical data of the compound[1][2][3].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | Standard IUPAC nomenclature for inventory and patent filing. |
| CAS Registry Number | 1031927-13-5 | Unique identifier for sourcing and regulatory documentation. |
| Molecular Weight | 252.36 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5. |
| Molecular Formula | C14H24N2O2 | Indicates a high degree of saturation (high Fsp3). |
| Monoisotopic Mass | 252.18378 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Protecting Group | tert-Butoxycarbonyl (Boc) at N9 | Enables orthogonal synthetic strategies; stable to bases and nucleophiles. |
Mechanistic Utility: The Causality of Scaffold Selection
The pharmaceutical industry's historical over-reliance on flat, aromatic molecules often led to clinical failures due to poor solubility and off-target toxicity. The seminal demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with clinical success[4].
Incorporating the 1,9-diazaspiro[5.5]undec-3-ene core addresses these challenges through several mechanistic pathways[5]:
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Vectorial Projection: The spirocyclic quaternary carbon (C6) forces the two rings into orthogonal planes. This unique 3D geometry allows the N1 and N9 vectors to project into distinct binding pockets of a target protein, capturing interactions that planar heterocycles cannot reach.
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Orthogonal Functionalization: The molecule is a synthetic "Swiss Army knife." It possesses a free secondary amine (N1), a Boc-protected amine (N9), and an endocyclic alkene (Δ3). This allows chemists to sequentially functionalize N1 (via reductive amination), derivatize the alkene (via epoxidation or hydroboration), and finally unmask N9 for terminal amide coupling.
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Metabolic Stability: The steric bulk and lack of flat aromatic surfaces reduce susceptibility to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the biological half-life.
Mechanistic impact of spirocyclic core incorporation on ADME and target specificity.
Experimental Methodologies: Self-Validating Protocols
To guarantee scientific integrity, experimental workflows must be designed as self-validating systems. Below are two critical protocols for elaborating this scaffold, complete with the causality behind the reagent choices and analytical checkpoints.
Protocol A: Orthogonal N9-Deprotection via Acidic Cleavage
Causality: Once the N1 amine and the alkene have been functionalized, the N9 Boc group must be removed to allow for final drug assembly (e.g., coupling to a pharmacophore). Trifluoroacetic acid (TFA) is chosen over anhydrous HCl when the substrate contains acid-sensitive functional groups added during earlier steps. The addition of a carbocation scavenger prevents the cleaved tert-butyl cation from re-alkylating the newly freed amine.
Step-by-Step Workflow:
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Preparation: Dissolve the functionalized tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq) to the reaction mixture. Causality: TIPS acts as a trap for the highly reactive tert-butyl cation generated during Boc cleavage.
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Cleavage: Chill the flask to 0°C and dropwise add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.
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Agitation: Remove the ice bath and stir at ambient temperature for 2 hours.
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Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is successful when the starting material peak disappears and a new peak emerges corresponding to the loss of 100.12 Da (the Boc group). For the unfunctionalized parent compound, look for the target mass of m/z 153.1 [M+H]+ .
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Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and isolate the free amine as a TFA salt.
Protocol B: Stereoselective Hydroboration-Oxidation of the Δ3-Alkene
Causality: The endocyclic alkene is a prime target for introducing polarity. Hydroboration-oxidation converts the alkene into a secondary alcohol via an anti-Markovnikov, syn-addition mechanism. This introduces a new hydrogen-bond donor/acceptor, which can dramatically lower the logD of the molecule, improving aqueous solubility.
Step-by-Step Workflow:
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Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.
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Hydroboration: Slowly add Borane-THF complex (BH3·THF, 1.5 eq). Causality: The concerted four-centered transition state ensures strict syn-addition across the sterically hindered spiro-alkene.
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Reaction: Stir for 3 hours, allowing the reaction to slowly warm to room temperature.
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Oxidation: Cool back to 0°C. Carefully add 3M aqueous NaOH (3.0 eq) followed by dropwise addition of 30% H2O2 (3.0 eq). Stir for 1 hour.
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Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The successful hydration of the double bond will reflect a mass shift of +18 Da. The target mass for the Boc-protected alcohol is m/z 271.2 [M+H]+ .
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Quenching & Extraction: Quench with saturated aqueous Na2S2O3 to neutralize residual peroxides. Extract with Ethyl Acetate, dry over Na2SO4, and purify via flash chromatography.
Sequential orthogonal functionalization of the 1,9-diazaspiro[5.5]undec-3-ene scaffold.
Conclusion
The utilization of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate represents a highly sophisticated approach to modern drug design. By leveraging its unique 3D spirocyclic core, orthogonal reactivity profiles, and inherent metabolic stability, drug development professionals can successfully navigate complex structure-activity relationship (SAR) landscapes and engineer clinical candidates with superior pharmacological profiles.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
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Varela, M. T., et al. (2025). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 287, 117368. URL:[Link]
Sources
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- 2. tert-Butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate in India - Chemicalbook.in [chemicalbook.in]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
